molecular formula C23H23NO8 B2418469 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622795-05-5

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2418469
CAS No.: 622795-05-5
M. Wt: 441.436
InChI Key: NLPBZUMGGDYQPB-UNOMPAQXSA-N
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Description

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO8 and its molecular weight is 441.436. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO8/c1-27-17-7-4-14(21(28-2)22(17)29-3)12-19-20(25)16-6-5-15(13-18(16)32-19)31-23(26)24-8-10-30-11-9-24/h4-7,12-13H,8-11H2,1-3H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBZUMGGDYQPB-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of benzofuran derivatives and features multiple functional groups that enhance its reactivity and pharmacological properties. The molecular formula is C21H21NO7, with a molecular weight of approximately 399.399 g/mol.

Chemical Structure and Properties

The compound's structure includes a benzofuran core substituted with a morpholine and a trimethoxybenzylidene moiety. The presence of carbonyl, methoxy, and carbamate groups suggests significant interaction potential with biological targets.

Property Value
Molecular FormulaC21H21NO7
Molecular Weight399.399 g/mol
Functional GroupsCarbonyl, Methoxy
SolubilityModerate in organic solvents

Biological Activity

Research indicates that (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exhibits various biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, indicating potential anticancer properties. Its structural similarities to known anticancer agents enhance interest in its development as a therapeutic candidate.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. The presence of methoxy groups is often associated with increased radical scavenging activity, which can protect cells from oxidative stress .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors within biological systems. The interactions may modulate enzyme activity or influence cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways affected by this compound.

Case Studies and Research Findings

  • Anticancer Activity : A study involving structurally similar compounds indicated significant inhibition of cancer cell lines through enzyme inhibition pathways.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with methoxy substitutions exhibited enhanced antioxidant capacity compared to their unsubstituted counterparts.
  • Antibacterial Screening : Related benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity that warrants further investigation into the target compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-configured benzofuran derivatives with methoxy-substituted benzylidene moieties?

  • Methodology : Use a multi-step approach involving (i) base-mediated condensation of 3-oxo-2,3-dihydrobenzofuran-6-yl precursors with 2,3,4-trimethoxybenzaldehyde under controlled pH (e.g., NaH in THF at 0°C) to form the Z-isomer selectively . (ii) Purify intermediates via column chromatography, and confirm stereochemistry via NOESY NMR (cross-peaks between benzylidene protons and benzofuran protons). (iii) Couple the benzofuran intermediate with morpholine-4-carbonyl chloride using DCC/DMAP catalysis .

Q. How can the Z-configuration of the benzylidene group be unambiguously confirmed?

  • Methodology : Combine X-ray crystallography (using SHELX or WinGX for refinement ) with spectroscopic data. For X-ray analysis, collect high-resolution data (e.g., Cu-Kα radiation, 100 K), solve the structure via direct methods, and refine with SHELXL. The Z-configuration is confirmed by the torsion angle between the benzylidene and benzofuran planes (typically <10°) . For NMR, observe NOE correlations between the benzylidene α-proton (δ ~7.5 ppm) and the benzofuran β-proton (δ ~6.8 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and substituent effects?

  • Methodology :

  • NMR : ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), benzofuran carbonyl (δ ~170 ppm), and morpholine carbamate (δ ~165 ppm).
  • IR : Confirm carbonyl stretches (C=O at ~1740 cm⁻¹ for benzofuran, ~1680 cm⁻¹ for carbamate).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₂₄H₂₅NO₈⁺).
  • HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize E-isomer formation during benzylidene coupling?

  • Methodology :

  • Kinetic control : Use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to favor Z-isomer formation via steric hindrance .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to stabilize the transition state, as shown in analogous thiazolidinone syntheses .
  • Post-reaction analysis : Quantify Z/E ratios via ¹H NMR integration of vinylic protons (Z: δ ~7.2–7.4 ppm; E: δ ~7.6–7.8 ppm) .

Q. What computational or experimental approaches resolve contradictions in crystallographic vs. spectroscopic data for substituent orientation?

  • Methodology :

  • DFT calculations : Optimize the structure at the B3LYP/6-31G(d) level and compare calculated vs. experimental NMR/IR spectra.
  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on methoxy group orientations .
  • Dynamic NMR : Detect rotational barriers of methoxy groups (if any) via variable-temperature ¹H NMR .

Q. How do structural modifications (e.g., methoxy → hydroxy substitution) impact biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replace 4-OCH₃ with 4-OH via demethylation with BBr₃) .
  • Assays : Test cytotoxicity (MTT assay), kinase inhibition (FRET-based), or anti-inflammatory activity (COX-2 ELISA). Compare IC₅₀ values to correlate substituent effects with potency.
  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., tubulin) and quantify interactions (H-bonds, π-stacking) .

Q. What challenges arise in refining crystallographic data for compounds with flexible morpholine-carboxylate groups?

  • Methodology :

  • Twinning analysis : Use PLATON to check for twinning; apply SHELXL TWIN commands if needed .
  • Disorder modeling : Split the morpholine ring into two positions with occupancy factors refined isotropically.
  • Restraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters .

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